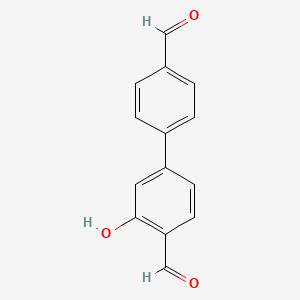

5-(4-Formylphenyl)-2-formylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups and a phenolic hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring . The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation of the phenolic compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 5-(4-Carboxyphenyl)-2-carboxyphenol.

Reduction: 5-(4-Hydroxymethylphenyl)-2-hydroxymethylphenol.

Substitution: 5-(4-Nitrophenyl)-2-nitrophenol (nitration product).

Wissenschaftliche Forschungsanwendungen

5-(4-Formylphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 5-(4-Formylphenyl)-2-formylphenol involves its reactive formyl groups, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify proteins, nucleic acids, and other cellular components, potentially leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 5-(4-Formylphenyl)barbituric acid

Comparison

Compared to similar compounds, 5-(4-Formylphenyl)-2-formylphenol is unique due to the presence of both formyl and phenolic hydroxyl groups on the same molecule. This dual functionality allows for a wider range of chemical reactions and applications. For example, while 3-formylphenylboronic acid and 4-formylphenylboronic acid are primarily used in Suzuki-Miyaura coupling reactions, this compound can participate in both electrophilic aromatic substitution and nucleophilic addition reactions .

Biologische Aktivität

5-(4-Formylphenyl)-2-formylphenol, also known by its CAS number 1261930-12-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics

- IUPAC Name : this compound

- Molecular Formula : C14H12O3

- Molecular Weight : 232.24 g/mol

The compound features two formyl groups attached to a biphenyl structure, which may contribute to its biological activity through various mechanisms.

Antioxidant Properties

Research has shown that phenolic compounds like this compound exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

A study assessing the antioxidant capacity of similar compounds indicated that structural features such as hydroxyl groups significantly enhance their ability to scavenge free radicals. This suggests that this compound may possess similar properties, potentially reducing oxidative damage in biological systems .

Anti-inflammatory Effects

Phenolic compounds have also been recognized for their anti-inflammatory properties. In models of inflammation, such as carrageenan-induced paw edema in rats, compounds with similar structures demonstrated significant inhibition of inflammatory responses, suggesting that this compound could exert comparable effects through cyclooxygenase inhibition .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways (e.g., cyclooxygenases), thereby reducing the production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces DPPH radical formation | |

| Anti-inflammatory | Inhibits paw edema in rat models | |

| Antimicrobial | Potential activity against pathogens |

Case Studies

- Antioxidant Study : A recent investigation into the antioxidant properties of phenolic compounds found that derivatives similar to this compound exhibited IC50 values indicating strong scavenging activity against DPPH radicals. The study emphasized the importance of structural features in enhancing antioxidant efficacy .

- Inflammation Model : In a controlled experiment involving carrageenan-induced inflammation, compounds structurally related to this compound showed significant reduction in edema compared to controls, suggesting a therapeutic potential for inflammatory conditions .

Eigenschaften

IUPAC Name |

4-(4-formylphenyl)-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBYWILPDWAYHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685053 |

Source

|

| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-12-4 |

Source

|

| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.